molecular formula C7H6BrN3 B13684330 6-Bromo-3-methylimidazo[1,2-b]pyridazine

6-Bromo-3-methylimidazo[1,2-b]pyridazine

Cat. No.: B13684330
M. Wt: 212.05 g/mol
InChI Key: JHXBSXGYOHWDJM-UHFFFAOYSA-N
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Description

6-Bromo-3-methylimidazo[1,2-b]pyridazine is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-methylimidazo[1,2-b]pyridazine typically involves the bromination of 3-amino-6-bromopyridazine followed by a cyclization reaction. The process can be summarized as follows:

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-3-methylimidazo[1,2-b]pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted imidazo[1,2-b]pyridazine derivatives, which can be further explored for their biological activities .

Scientific Research Applications

6-Bromo-3-methylimidazo[1,2-b]pyridazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-3-methylimidazo[1,2-b]pyridazine involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the target molecule .

Comparison with Similar Compounds

  • 3-Bromo-6-chloroimidazo[1,2-b]pyridazine
  • 8-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine
  • 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides

Comparison: 6-Bromo-3-methylimidazo[1,2-b]pyridazine is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and efficacy in various applications .

Properties

Molecular Formula

C7H6BrN3

Molecular Weight

212.05 g/mol

IUPAC Name

6-bromo-3-methylimidazo[1,2-b]pyridazine

InChI

InChI=1S/C7H6BrN3/c1-5-4-9-7-3-2-6(8)10-11(5)7/h2-4H,1H3

InChI Key

JHXBSXGYOHWDJM-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C2N1N=C(C=C2)Br

Origin of Product

United States

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